Cy 5 amine (TFA)
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Overview
Description
Cy 5 amine (trifluoroacetic acid) is a fluorescent dye known for its application in labeling and imaging. It is a derivative of Cyanine5 amine and is often used in the preparation of Cy5.5-labeled compounds or polymers. These labeled compounds are crucial for imaging cellular processes and drug uptake .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy 5 amine (trifluoroacetic acid) is synthesized through a series of chemical reactions involving the modification of Cyanine5 amineThe reaction conditions often require controlled temperatures and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Cy 5 amine (trifluoroacetic acid) involves large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, including temperature, pressure, and solvent composition. The final product is then purified using techniques such as chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cy 5 amine (trifluoroacetic acid) undergoes various chemical reactions, including:
Substitution Reactions: The amino group in Cy 5 amine can participate in substitution reactions with activated esters or carboxylic acids, forming stable amide bonds.
Oxidation and Reduction Reactions: While less common, Cy 5 amine can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include activated esters such as N-hydroxysuccinimide (NHS) esters and carboxylic acids.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include Cy5.5-labeled compounds or polymers, which are used for imaging and labeling applications .
Scientific Research Applications
Cy 5 amine (trifluoroacetic acid) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cy 5 amine (trifluoroacetic acid) involves its ability to form stable amide bonds with primary amine-containing macromolecules. This interaction allows it to label proteins, peptides, and other biomolecules, enabling their detection and imaging. The molecular targets include carboxylic acid groups on proteins and peptides, and the pathways involved are primarily related to the formation of amide bonds .
Comparison with Similar Compounds
Similar Compounds
Cy 3 amine (trifluoroacetic acid): Another fluorescent dye with similar applications but different spectral properties.
Cy 7 amine (trifluoroacetic acid): A dye with longer wavelength emission, used for imaging applications requiring deeper tissue penetration.
Uniqueness
Cy 5 amine (trifluoroacetic acid) is unique due to its optimal excitation and emission wavelengths, which minimize autofluorescence and provide high signal-to-noise ratios. This makes it particularly suitable for imaging applications where clarity and precision are crucial .
Properties
Molecular Formula |
C40H54ClF3N4O3 |
---|---|
Molecular Weight |
731.3 g/mol |
IUPAC Name |
N-(6-aminohexyl)-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;2,2,2-trifluoroacetic acid;chloride |
InChI |
InChI=1S/C38H52N4O.C2HF3O2.ClH/c1-37(2)30-20-13-15-22-32(30)41(5)34(37)24-10-8-11-25-35-38(3,4)31-21-14-16-23-33(31)42(35)29-19-9-12-26-36(43)40-28-18-7-6-17-27-39;3-2(4,5)1(6)7;/h8,10-11,13-16,20-25H,6-7,9,12,17-19,26-29,39H2,1-5H3;(H,6,7);1H |
InChI Key |
WBNCAKJKUPPPLM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.C(=O)(C(F)(F)F)O.[Cl-] |
Origin of Product |
United States |
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